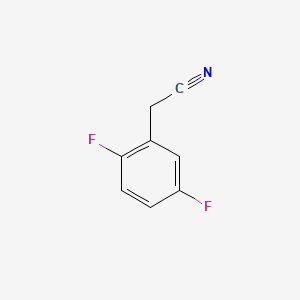

2,5-Difluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMMFRUOZOWROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219851 | |

| Record name | (2,5-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69584-87-8 | |

| Record name | 2,5-Difluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69584-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Difluorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069584878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,5-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-difluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,5-Difluorophenyl)acetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7BC2T9854 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Difluorophenylacetonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenylacetonitrile, also known as 2,5-difluorobenzyl cyanide, is a fluorinated aromatic nitrile that serves as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by the two fluorine substituents on the phenyl ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of the core properties, synthesis, and key reactions of this compound, offering field-proven insights for its effective utilization in research and development.

Core Properties and Identification

The fundamental characteristics of this compound are summarized below, providing essential information for its handling, storage, and application in synthetic chemistry.

CAS Number: 69584-87-8

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Density | 1.233 g/mL at 25 °C | [2][3] |

| Boiling Point | 90 °C at 5 mmHg | [2][4] |

| Flash Point | 103 °C (217 °F) - closed cup | [3][4] |

| Refractive Index (n20/D) | 1.4834 | [3][4] |

| Solubility | Soluble in common organic solvents. | [5] |

Spectroscopic Data

While specific spectra are not provided here, researchers can expect characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy that are consistent with the 2,5-difluorobenzyl cyanide structure. The nitrile group will exhibit a characteristic sharp absorption band in the IR spectrum around 2250 cm⁻¹.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification

-

Pictograms:

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[5] Keep the container tightly closed.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the nucleophilic substitution of a 2,5-difluorobenzyl halide with a cyanide salt. This method is reliable and proceeds in high yield.

Experimental Protocol: Cyanation of 2,5-Difluorobenzyl Bromide

This protocol is adapted from standard procedures for the synthesis of benzyl cyanides.[3]

Reaction Scheme:

Caption: Synthesis of this compound via nucleophilic substitution.

Materials:

-

2,5-Difluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol (95%)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. To this, add a solution of 2,5-difluorobenzyl bromide (1.0 equivalent) in 95% ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous mixture, add water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure liquid.

Causality and Insights:

-

The use of a mixed ethanol/water solvent system is crucial. It ensures the solubility of both the organic substrate (2,5-difluorobenzyl bromide) and the inorganic nucleophile (sodium cyanide), facilitating the reaction.

-

Heating to reflux provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

-

The aqueous work-up and extraction are essential to remove the inorganic byproduct (sodium bromide) and any unreacted sodium cyanide. Caution: Acidic conditions must be avoided during work-up to prevent the formation of highly toxic hydrogen cyanide gas.

Key Reactions and Applications in Synthesis

This compound is a versatile intermediate that can be transformed into a variety of other valuable building blocks.

Hydrolysis to 2,5-Difluorophenylacetic Acid

The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key precursor for many pharmaceuticals.

Reaction Scheme:

Caption: Acid-catalyzed hydrolysis to the corresponding carboxylic acid.

Experimental Protocol (Acid Hydrolysis):

This protocol is based on the general procedure for the hydrolysis of benzyl cyanide.[7]

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution (e.g., 50% v/v). To this solution, add this compound (1.0 equivalent).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 3-5 hours.

-

Work-up: Cool the reaction mixture and pour it over crushed ice with stirring. The 2,5-difluorophenylacetic acid will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of water and ethanol).

Causality and Insights:

-

Acid-catalyzed hydrolysis is often preferred for its straightforward work-up. The product precipitates upon dilution with water, simplifying its isolation.

-

Vigorous stirring is necessary as the reaction mixture is heterogeneous.

-

The use of a mechanical stirrer is recommended for larger scale reactions to ensure efficient mixing.

Reduction to 2-(2,5-Difluorophenyl)ethylamine

The nitrile functionality can be reduced to a primary amine, providing access to a different class of biologically active compounds.

Reaction Scheme:

Caption: Reduction to the corresponding primary amine using a hydride reagent.

Experimental Protocol (Lithium Aluminum Hydride Reduction):

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: Cool the suspension in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser work-up).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Drying and Concentration: Combine the filtrate and the washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2,5-difluorophenyl)ethylamine.

-

Purification: The product can be purified by distillation under reduced pressure.

Causality and Insights:

-

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water.

-

The careful, sequential quenching procedure is critical for safety and for the formation of a granular, easily filterable precipitate of aluminum salts.

-

Catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst) is an alternative reduction method that may be more suitable for larger-scale synthesis due to safety and cost considerations.

α-Alkylation

The methylene protons adjacent to the nitrile group are acidic and can be deprotonated with a strong base to form a carbanion, which can then be alkylated with an alkyl halide.[2][6]

Reaction Scheme:

Caption: Base-mediated α-alkylation to form a new carbon-carbon bond.

Experimental Protocol (Alkylation with an Alkyl Halide):

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Alkyl halide (e.g., ethyl iodide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Reaction Setup: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Causality and Insights:

-

Sodium hydride is a strong, non-nucleophilic base that is ideal for deprotonating the α-carbon. Anhydrous DMF is a suitable polar aprotic solvent for this reaction.

-

The order of addition is important to avoid side reactions of the base with the alkyl halide.

-

The choice of alkyl halide and reaction conditions can influence the extent of mono- versus di-alkylation. Using a slight excess of the nitrile and adding the alkyl halide slowly can favor mono-alkylation.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its synthesis from readily available precursors is straightforward, and its nitrile functionality allows for a diverse range of chemical transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this versatile intermediate in their synthetic endeavors.

References

-

Alkylation of Phenylacetonitrile under Organic-aqueous Alkali Hydroxide Two Phase System in the Presence of Poly(ethylene glycol)s or their ethers. J-Stage. [Link]

-

α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]

-

This compound | CAS 69584-87-8 | Chemical-Suppliers. Chemical-Suppliers.com. [Link]

-

Benzyl Cyanide. Organic Syntheses. [Link]

-

phenylacetic acid. Organic Syntheses. [Link]

-

2-(2,5-Difluorophenyl)acetonitrile. IntraChem Limited. [Link]

-

(2,5-Difluorophenyl)acetonitrile. ChemBK. [Link]

Sources

- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy 2-(2,5-Difluorophenyl)ethanamine (EVT-383389) | 199296-54-3 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Synthesis and characterization of 2,5-Difluorophenylacetonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Difluorophenylacetonitrile

Abstract: This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS 69584-87-8), a key intermediate in the development of pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2] We delve into the prevalent synthetic methodologies, offering a detailed, field-tested protocol for its preparation via nucleophilic substitution. Furthermore, this document outlines the essential analytical techniques required to verify the compound's identity, purity, and structural integrity, making it an indispensable resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Importance

This compound, a derivative of acetonitrile and a member of the halogenated aromatics class, is a strategically important building block in organic synthesis.[1] Its molecular structure, featuring a difluorinated benzene ring attached to a cyanomethyl group, imparts unique electronic properties and metabolic stability to target molecules.[1] This makes it a valued precursor in the synthesis of bioactive compounds where enhanced potency and pharmacokinetic profiles are desired.[1]

Physically, it is a clear, colorless to yellow liquid with a molecular formula of C₈H₅F₂N and a molecular weight of 153.13 g/mol .[3][4] The presence of the nitrile functional group and the fluorine atoms makes this compound a versatile substrate for a wide array of chemical transformations.

Methodologies for Synthesis: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. We will discuss three primary routes, each with distinct mechanistic underpinnings.

Nucleophilic Substitution: The Workhorse Route

The most direct and industrially favored method is the nucleophilic substitution reaction between a 2,5-difluorobenzyl halide and an alkali metal cyanide. This reaction proceeds via a classic Sₙ2 mechanism, where the cyanide ion (CN⁻) acts as the nucleophile, displacing the halide (typically bromide or chloride) from the benzylic carbon.

The rationale for this pathway's popularity lies in its efficiency, relatively mild conditions, and the high availability of the requisite precursors like 2,5-Difluorobenzyl bromide. The reaction is typically conducted in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which effectively solvates the cation of the cyanide salt while leaving the cyanide anion highly reactive.[1]

The Sandmeyer Reaction: An Alternative from Anilines

For scenarios where 2,5-difluoroaniline is a more accessible starting material, the Sandmeyer reaction offers a powerful alternative.[5][6] This classic transformation converts an aromatic amino group into a wide range of functionalities, including the nitrile group.[7][8] The process is a two-step sequence:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive.

-

Cyanation: The diazonium salt is then reacted with copper(I) cyanide (CuCN). The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by the cyanide, with the evolution of nitrogen gas.[5]

While elegant, this method requires careful temperature control during the diazotization step, as diazonium salts can be unstable.

Palladium-Catalyzed Cross-Coupling: A Modern Approach

Modern organic synthesis offers a third route through palladium-catalyzed cyanation.[9] This method couples an aryl halide (e.g., 2,5-difluorobromobenzene) with a cyanide source. These reactions are renowned for their broad functional group tolerance and high yields, though they require more specialized reagents.[10] The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the cyanide source, and reductive elimination to yield the aryl nitrile and regenerate the catalyst.[11] The choice of ligand is critical for preventing catalyst poisoning by the cyanide ion.[10]

Recommended Experimental Protocol: Synthesis via Nucleophilic Substitution

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2,5-Difluorobenzyl bromide.

Safety First: This protocol involves the use of sodium cyanide, which is highly toxic and fatal if swallowed, inhaled, or absorbed through the skin.[3][4] It reacts with acids to produce highly toxic hydrogen cyanide gas. All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4] An emergency cyanide antidote kit should be readily accessible.

Reagents and Materials

| Reagent/Material | Quantity | Molar Eq. | Notes |

| 2,5-Difluorobenzyl bromide | 20.9 g (0.1 mol) | 1.0 | Starting material. |

| Sodium Cyanide (NaCN) | 5.4 g (0.11 mol) | 1.1 | Nucleophile. Ensure it is dry. |

| Dimethyl Sulfoxide (DMSO) | 150 mL | - | Anhydrous grade solvent. |

| Diethyl Ether | 300 mL | - | For extraction. |

| Saturated NaCl solution (brine) | 100 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | - | Drying agent. |

| 5% Sodium Hypochlorite (Bleach) | As needed | - | For quenching residual cyanide. |

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in a water bath for temperature control.

-

Reagent Addition: Under a nitrogen atmosphere, add sodium cyanide (5.4 g) and anhydrous DMSO (150 mL) to the flask. Stir the suspension for 15 minutes to ensure good dispersion.

-

Substrate Addition: Slowly add 2,5-Difluorobenzyl bromide (20.9 g) to the stirred suspension over 30 minutes. An exotherm may be observed; use the water bath to maintain the reaction temperature between 25-30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Work-up and Quenching:

-

CRITICAL: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, add 100 mL of cold water to quench the reaction mixture.

-

Transfer the mixture to a separatory funnel.

-

Cyanide Decontamination: The aqueous layer and any equipment in contact with cyanide must be treated with an excess of 5% sodium hypochlorite (bleach) solution to oxidize the cyanide to the less toxic cyanate. Stir for at least one hour before disposal according to institutional guidelines.

-

-

Extraction and Purification:

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification: The resulting crude oil is purified by vacuum distillation (Boiling Point: 90 °C at 5 mmHg) to yield this compound as a clear, colorless to pale yellow liquid.[3][12]

Characterization and Data Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination of physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| CAS Number | 69584-87-8 | [3][4] |

| Molecular Formula | C₈H₅F₂N | [3][13] |

| Molecular Weight | 153.13 g/mol | [4] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Density | 1.233 g/mL at 25 °C | [4][12] |

| Boiling Point | 90 °C at 5 mmHg | [12] |

| Refractive Index (n20/D) | 1.4834 | [4][12] |

| Flash Point | 103 °C (217 °F) | [3][4] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

| Technique | Expected Observations |

| ¹H NMR | δ ~7.1-7.3 ppm (m, 3H, Ar-H): Complex multiplet for the three aromatic protons. δ ~3.8 ppm (s, 2H, -CH₂-): A singlet for the two methylene protons adjacent to the nitrile and aromatic ring. |

| ¹³C NMR | Signals expected for 8 unique carbons. Key signals include: δ ~117 ppm (-C≡N): Characteristic nitrile carbon. δ ~20 ppm (-CH₂-): Methylene carbon. Aromatic carbons will appear between δ ~115-160 ppm , showing C-F coupling. |

| IR Spectroscopy | ~2250 cm⁻¹ (strong): Sharp, strong absorption characteristic of the C≡N stretching vibration.[14][15] ~1500-1600 cm⁻¹: C=C stretching bands of the aromatic ring. ~1100-1250 cm⁻¹: C-F stretching bands. |

| Mass Spectrometry (EI) | m/z = 153: Molecular ion peak (M⁺).[16] m/z = 127: Fragment corresponding to the loss of CN. m/z = 114: Fragment corresponding to the benzylic cation [F₂C₆H₃CH₂]⁺. |

Visualized Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the synthesis of this compound.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS 69584-87-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound 97 69584-87-8 [sigmaaldrich.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 69584-87-8 [amp.chemicalbook.com]

- 13. 2-(2,5-DIFLUOROPHENYL)ACETONITRILE | CAS 69584-87-8 [matrix-fine-chemicals.com]

- 14. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 2,5-Difluorobenzonitrile [webbook.nist.gov]

Spectroscopic data (NMR, IR, MS) of 2,5-Difluorophenylacetonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Difluorophenylacetonitrile

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is not merely a procedural step but the bedrock of scientific validity. This compound, a key building block in the synthesis of various biologically active molecules, presents a compelling case for a multi-faceted analytical approach. The presence of a chemically active nitrile group, a flexible methylene bridge, and a complex, fluorine-substituted aromatic ring necessitates a sophisticated and integrated spectroscopic strategy. This guide moves beyond a simple recitation of data, offering instead a logical framework for the acquisition, interpretation, and validation of the spectroscopic signature of this compound, grounded in first principles and field-proven methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable, with the added dimension of through-bond fluorine couplings providing a powerful layer of structural confirmation.

Causality in Experimental Design: The NMR Protocol

The choice of solvent and instrument parameters is critical for resolving the complex spin systems inherent in this molecule. A self-validating protocol ensures that the data acquired is both accurate and reproducible.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] For referencing, the residual CHCl₃ peak (δ ~7.26 ppm for ¹H) or the CDCl₃ carbon triplet (δ ~77.16 ppm for ¹³C) is used.[1]

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) is required. A relaxation delay of 2 seconds is typically adequate.

Data Interpretation: The ¹H NMR Spectrum

The ¹H NMR spectrum provides a direct count of chemically distinct protons and reveals their connectivity through spin-spin coupling. The structure of this compound dictates two primary signal regions: the aliphatic methylene protons and the aromatic protons.

-

Methylene Protons (-CH₂CN): These two protons are chemically equivalent and are not adjacent to any other protons, but are three bonds away from the aromatic ring. They are expected to appear as a singlet around δ 3.7-3.8 ppm .

-

Aromatic Protons (Ar-H): The three aromatic protons constitute a complex spin system due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The signals are typically observed between δ 7.0 and 7.3 ppm . The coupling to ¹⁹F (spin ½) splits the proton signals in the same manner as coupling to ¹H.

Table 1: Summary of ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Integration | Assignment |

| ~7.21 | ddd (triplet of doublets of doublets) | J_HH ≈ 8.5, J_HF ≈ 5.5, J_HH ≈ 3.0 | 1H | H-4 |

| ~7.13 | ddd (triplet of doublets of doublets) | J_HF ≈ 8.5, J_HH ≈ 8.5, J_HF ≈ 4.5 | 1H | H-3 |

| ~7.04 | ddd (triplet of doublets of doublets) | J_HF ≈ 8.0, J_HH ≈ 3.0, J_HF ≈ 2.5 | 1H | H-6 |

| ~3.75 | s | N/A | 2H | -CH₂CN |

Note: Precise chemical shifts and coupling constants can vary slightly based on solvent and concentration. The assignments are based on typical substituent effects and coupling patterns.

Data Interpretation: The ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The key diagnostic feature for this molecule is the presence of large one-bond and smaller multi-bond carbon-fluorine (C-F) couplings, which split the signals of the fluorine-bearing and adjacent carbons into doublets.

-

Nitrile Carbon (-C≡N): This quaternary carbon typically appears in a characteristic downfield region around δ 116-118 ppm and will show a small coupling to the aromatic protons and fluorines.

-

Methylene Carbon (-CH₂CN): This aliphatic carbon is expected around δ 17-18 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The two carbons directly bonded to fluorine (C-2 and C-5) will appear as doublets with large one-bond coupling constants (¹J_CF ≈ 240-250 Hz). The other aromatic carbons will also exhibit smaller multi-bond C-F couplings.

Table 2: Summary of ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J_CF) Hz | Assignment |

| ~159.5 | d | ¹J_CF ≈ 245 | C-5 |

| ~158.0 | d | ¹J_CF ≈ 242 | C-2 |

| ~118.0 | dd | ²J_CF ≈ 22, ³J_CF ≈ 8 | C-4 |

| ~117.0 | s | N/A | -C≡N |

| ~116.5 | dd | ²J_CF ≈ 24, ⁴J_CF ≈ 3 | C-6 |

| ~115.8 | dd | ²J_CF ≈ 22, ²J_CF ≈ 21 | C-1 |

| ~113.0 | dd | ²J_CF ≈ 25, ³J_CF ≈ 9 | C-3 |

| ~17.5 | t | ³J_CF ≈ 4 | -CH₂CN |

Note: The triplet multiplicity for the -CH₂CN carbon is due to coupling to the two adjacent fluorine atoms.

Visualization of Aromatic Coupling

Caption: Key H-H and H-F spin-spin couplings for aromatic protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The vibrational frequencies of bonds act as a molecular fingerprint.

Protocol for Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred modern method for analyzing liquid samples due to its simplicity and lack of sample preparation.[2][3]

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Analysis: Acquire the sample spectrum. Typically, 16-32 scans are co-added and Fourier transformed to produce the final spectrum with a resolution of 4 cm⁻¹.

Spectral Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2255 | Medium | C≡N stretch (nitrile) |

| ~3050-3100 | Weak | Aromatic C-H stretch |

| ~2930-2970 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~1500-1600 | Medium-Strong | Aromatic C=C ring stretches |

| ~1200-1300 | Strong | Aromatic C-F stretch |

| ~800-900 | Strong | Aromatic C-H out-of-plane bending |

The most diagnostic peaks are the sharp, medium-intensity nitrile stretch around 2255 cm⁻¹ and the very strong C-F stretching bands. The presence of these bands provides strong evidence for the core structure.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, small organic molecules.

Protocol for Data Acquisition

EI-MS is often coupled with Gas Chromatography (GC) for sample introduction and purification.

Experimental Protocol: GC-EI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample onto a GC equipped with a suitable capillary column (e.g., nonpolar polymethylsiloxane phase). A temperature program is used to elute the compound.

-

MS Analysis: The eluted compound enters the ion source of the mass spectrometer. Standard EI conditions include an ionization energy of 70 eV .[5] The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Data Interpretation

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

-

Molecular Ion (M⁺•): The molecular formula C₈H₅F₂N gives a monoisotopic mass of 153.04 g/mol .[6] The molecular ion peak should be clearly visible at m/z = 153.

-

Fragmentation Pattern: Benzyl cyanides are known to undergo characteristic fragmentation.[7] The primary fragmentation pathway for this compound is the loss of the methylene cyanide radical (•CH₂CN) or cleavage to form the stable difluorobenzyl cation.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 153 | Molecular Ion | [C₈H₅F₂N]⁺• |

| 127 | Difluorobenzyl cation | [C₇H₄F₂]⁺ |

| 113 | Loss of •CH₂CN | [C₆H₃F₂]⁺ |

| 108 | Loss of HCN from fragment 127 | [C₆H₃F₂]⁺ |

Visualization of Major Fragmentation Pathway

Caption: Proposed primary fragmentation pathway in EI-MS.

Conclusion: A Cohesive Spectroscopic Portrait

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS. NMR spectroscopy defines the precise carbon-hydrogen framework and the location of the fluorine substituents through detailed coupling analysis. IR spectroscopy provides rapid and unambiguous confirmation of the essential nitrile and C-F functional groups. Finally, mass spectrometry confirms the molecular weight and supports the proposed structure through predictable fragmentation patterns. Together, these techniques provide a robust and self-validating analytical package, ensuring the identity, purity, and structural integrity of this vital chemical intermediate.

References

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).

- Sample preparation for FT-IR. (n.d.). Northern Illinois University.

- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).

- FTIR Principles and Sample Preparation - LPD Lab Services Ltd. (n.d.).

- Sampling Techniques for FTIR Spectroscopy - JASCO Inc. (n.d.).

- This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PubMed Central. (n.d.).

- This compound(69584-87-8)IR - ChemicalBook. (n.d.).

- This compound 97 69584-87-8 - Sigma-Aldrich. (n.d.).

- Benzyl cyanides - MassBank. (2008).

- NMR Spectroscopy :: NMR Solvents - Organic Chemistry Data. (n.d.).

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. jascoinc.com [jascoinc.com]

- 4. This compound(69584-87-8)IR [m.chemicalbook.com]

- 5. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,5-二氟苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. massbank.eu [massbank.eu]

Physical and chemical properties of 2,5-Difluorophenylacetonitrile.

An In-Depth Technical Guide to 2,5-Difluorophenylacetonitrile for Advanced Research and Development

Introduction

This compound, also known as 2,5-difluorobenzyl cyanide, is a fluorinated aromatic nitrile that serves as a critical building block in various fields of chemical synthesis.[1][2] Its structural combination of a difluorinated benzene ring and a reactive nitrile group makes it a valuable intermediate, particularly in the development of pharmaceuticals, pesticides, and advanced liquid crystal materials.[3] The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties and enhances metabolic stability in derivative molecules, a highly sought-after feature in drug discovery.[4]

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not just data, but also field-proven insights into its characterization, reactivity, and safe handling.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.

Molecular Structure and Identifiers

The structure of this compound is foundational to its reactivity. The electron-withdrawing nature of the fluorine atoms and the cyano group significantly influences the electron density of the phenyl ring.

Caption: Molecular Structure of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 69584-87-8 | [1][5] |

| Molecular Formula | C₈H₅F₂N | [1][2][6] |

| Molecular Weight | 153.13 g/mol | [1] |

| EINECS Number | 274-051-4 | [1] |

| InChI Key | UIMMFRUOZOWROM-UHFFFAOYSA-N | [2] |

| SMILES String | Fc1ccc(F)c(CC#N)c1 | [1] |

| Synonyms | 2,5-Difluorobenzyl cyanide, 2,5-Difluorobenzeneacetonitrile |[1][2] |

Physical Properties

This compound is typically supplied as a liquid.[1][2] Its physical properties are essential for designing experimental setups, including solvent selection and temperature control for reactions and purification. While most suppliers list it as a liquid, some sources describe it as a white to off-white solid, suggesting its melting point may be near ambient temperature.[4]

Table 2: Physical Properties of this compound

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | Clear colorless to yellow liquid | May appear as a white to off-white crystalline solid | [1][4][6] |

| Density | 1.233 g/mL at 25 °C | [1][6] | |

| Boiling Point | 214 °C at 760 mmHg | 90 °C at 5 mmHg | [1][6][7] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [1][6] | |

| Refractive Index (n20/D) | 1.4834 | [6][7] | |

| Solubility | Insoluble in water; Soluble in common organic solvents | Such as ethanol and dichloromethane | [8] |

| Storage Temperature | 2-8°C | Recommended for maintaining stability |[7][9] |

Spectroscopic and Analytical Characterization

Robust characterization is essential to confirm the identity and purity of starting materials. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The benzylic protons (-CH₂CN) would appear as a singlet. The three protons on the aromatic ring would appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to each carbon atom. The nitrile carbon (C≡N) has a characteristic shift in the 115-120 ppm range. The carbons bonded to fluorine will show large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, each coupled to adjacent protons and to each other.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying key functional groups. The IR spectrum of this compound is dominated by two key absorptions:

-

C≡N Stretch: A sharp, medium-intensity band is expected around 2250 cm⁻¹ , which is characteristic of a nitrile group.[10] The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.

-

Aromatic C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations.

-

Aromatic C=C Stretch: Multiple bands of varying intensity will appear in the 1450-1600 cm⁻¹ region.

This protocol describes a self-validating system for obtaining a high-quality IR spectrum. The causality behind collecting a background spectrum first is to computationally subtract the absorbance of ambient air (CO₂, H₂O) and the diamond crystal from the sample spectrum, ensuring that the resulting data is exclusively from the compound of interest.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere and the ATR crystal itself.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Sample Spectrum Collection: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the key peaks, paying close attention to the nitrile stretch (around 2250 cm⁻¹) and the C-F stretch region (1100-1300 cm⁻¹) to confirm the compound's identity.

-

Cleaning: Thoroughly clean the ATR crystal immediately after use to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), one would expect to see a molecular ion (M⁺) peak at an m/z value corresponding to the molecular weight of 153.13.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by the interplay between the nitrile functional group and the difluorinated aromatic ring.

-

Stability: The compound is stable under normal storage conditions, typically in a cool, dry, and well-ventilated area.[11][12] It should be kept away from strong oxidizing agents, acids, and bases, with which it can react.[11][13] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and gaseous hydrogen fluoride (HF).[11]

-

Nitrile Group Reactivity: The cyano group is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2,5-difluorophenylacetic acid or its corresponding amide.

-

Reduction: The nitrile can be reduced to form 2-(2,5-difluorophenyl)ethan-1-amine, a valuable primary amine, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

-

Aromatic Ring Reactivity: The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they also act as ortho-, para-directors. The positions ortho and para to the fluorine atoms are potential sites for nucleophilic aromatic substitution, particularly if a strong nucleophile is used.

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

Due to its potential toxicity, proper handling of this compound is paramount. It is classified as harmful and an irritant.[1][4][14]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [14] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [14] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [14] |

| Skin Irritation | 2 | H315: Causes skin irritation | [14] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [14] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [14] |

STOT: Specific Target Organ Toxicity

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[11]

-

Skin and Body Protection: Wear a lab coat or protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a respirator with an appropriate filter (e.g., type ABEK).

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[11]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[11][12] Recommended storage temperatures are often between 2°C and 8°C.[7][9]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its value in the synthesis of complex molecules, particularly for pharmaceutical applications, is underscored by the unique characteristics imparted by its difluorinated aromatic system. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in a research and development setting.

References

-

This compound | CAS 69584-87-8 | Chemical-Suppliers. (URL: [Link])

-

Chemical Label (2,5-difluorophenyl)acetonitrile | ECHA. (URL: [Link])

-

2-(2,5-Difluorophenyl)acetonitrile | CheMondis. (URL: [Link])

-

(2,5-Difluorophenyl)acetonitrile | ChemBK. (URL: [Link])

-

This compound manufacturers and suppliers in india | LookChem. (URL: [Link])

-

Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes | PMC - NCBI. (URL: [Link])

Sources

- 1. This compound | CAS 69584-87-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-(2,5-Difluorophenyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CheMondis Marketplace [chemondis.com]

- 6. Page loading... [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 2,5-Difluorophenyl Acetonitrile Supplier & Manufacturer in China | Properties, Safety, Uses, Price | High Quality Chemical Exporter [nj-finechem.com]

- 9. This compound | 69584-87-8 [amp.chemicalbook.com]

- 10. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. chemical-label.com [chemical-label.com]

Solubility Profile of 2,5-Difluorophenylacetonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluorophenylacetonitrile (CAS 69584-87-8), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While specific quantitative solubility data is not extensively published, this document outlines the theoretical principles governing its solubility, provides a robust experimental protocol for its determination, and discusses the expected behavior in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate its use in synthesis, formulation, and process development.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic nitrile whose structural motifs are of significant interest in medicinal chemistry. The presence of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, understanding the solubility of this intermediate is paramount for its effective use in organic synthesis. Proper solvent selection, guided by solubility data, is critical for reaction kinetics, yield optimization, purification processes like crystallization, and the formulation of final products.

This guide will delve into the molecular characteristics of this compound that dictate its solubility and provide a practical, field-proven methodology for researchers to quantify its solubility in solvents relevant to their work.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 69584-87-8 | [1][2][3] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Density | 1.233 g/mL at 25 °C | [1] |

| Boiling Point | 90 °C at 5 mmHg | [1] |

| Refractive Index | n20/D 1.4834 |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its molecular structure provides key insights into its expected solubility.

-

Polarity: The molecule possesses a polar nitrile group (-C≡N) and two polar carbon-fluorine bonds. However, the overall molecule has a significant nonpolar aromatic ring and a methylene (-CH₂-) group. This combination suggests that this compound is a moderately polar compound. It is expected to be insoluble in water but soluble in a range of organic solvents.[4]

-

Intermolecular Forces: The primary intermolecular forces at play will be dipole-dipole interactions due to the nitrile and C-F bonds, and London dispersion forces from the aromatic ring. It lacks a hydrogen bond donor, which will limit its solubility in highly protic solvents where hydrogen bonding is the dominant intermolecular force.

Based on these characteristics, this compound is predicted to be most soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents will be dependent on the extent of London dispersion forces, while its solubility in highly polar, protic solvents like water is expected to be low.

Expected Solubility in Common Organic Solvents

While quantitative data is sparse, a qualitative assessment of solubility can be made based on solvent properties. One supplier notes that the compound is soluble in common organic solvents such as ethanol and dichloromethane.[4] The following table provides a guide to solvent selection for solubility trials, ranked by increasing polarity.

| Solvent | Polarity Index | Solvent Type | Expected Solubility | Rationale |

| Hexane | 0.1 | Nonpolar | Low to Moderate | Dominated by dispersion forces; lack of polarity mismatch. |

| Toluene | 2.4 | Nonpolar (Aromatic) | Moderate to High | Aromatic ring allows for favorable π-π stacking interactions. |

| Diethyl Ether | 2.8 | Polar Aprotic | Moderate to High | Can act as a hydrogen bond acceptor; moderate polarity. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | High | Similar polarity and ability to engage in dipole-dipole interactions.[4] |

| Ethyl Acetate | 4.4 | Polar Aprotic | High | Good balance of polarity and ability to accept hydrogen bonds. |

| Acetone | 5.1 | Polar Aprotic | High | Strong dipole moment matches well with the nitrile group. |

| Acetonitrile | 5.8 | Polar Aprotic | High | "Like dissolves like" principle is strong; both are nitriles. |

| Isopropanol | 3.9 | Polar Protic | Moderate to High | Can act as a hydrogen bond acceptor. |

| Ethanol | 4.3 | Polar Protic | Moderate to High | Reported to be a suitable solvent.[4] |

| Methanol | 5.1 | Polar Protic | Moderate | Higher polarity and hydrogen bonding network may be less favorable. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High | Highly polar aprotic solvent, effective at dissolving a wide range of compounds. |

| Water | 10.2 | Polar Protic | Insoluble | Significant polarity mismatch and inability to donate hydrogen bonds.[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[5][6]

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker bath or incubator

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV), or a Gas Chromatography (GC) system.

-

Volumetric flasks and appropriate glassware for standard preparation.

Experimental Workflow Diagram

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2,5-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenylacetonitrile is a fluorinated organic compound increasingly utilized as a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, imparted by the fluorine atoms, make it a valuable synthon for introducing the 2,5-difluorophenyl moiety into target structures.[1] However, as with many nitrile-containing aromatic compounds, a thorough understanding of its health and safety profile is paramount for its responsible and safe use in a laboratory setting. This guide provides a comprehensive overview of the known health and safety information for this compound, offering insights into its hazard profile, safe handling protocols, and emergency procedures to empower researchers in minimizing risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[2][3] It is crucial to recognize and understand the associated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications to ensure appropriate safety measures are implemented.

GHS Pictogram:

Signal Word: Warning [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications indicate that this compound poses a moderate acute toxicity risk through oral, dermal, and inhalation routes.[2] It is also an irritant to the skin, eyes, and respiratory system.[2]

Toxicological Profile: Understanding the Risks

Acute Toxicity: The "Harmful" classification suggests the following approximate lethal dose (LD50) and lethal concentration (LC50) ranges, although specific values for this compound have not been fully investigated:

-

Oral LD50: 300 - 2000 mg/kg (rat)

-

Dermal LD50: 1000 - 2000 mg/kg (rat or rabbit)

-

Inhalation LC50: 10 - 20 mg/L (vapor, 4h, rat) or 1 - 5 mg/L (dust/mist, 4h, rat)

It is important to note that these are estimated ranges based on the GHS classification, and the actual values for this compound may vary.

Mechanism of Toxicity: Many nitrile-containing organic compounds can pose health risks due to the potential release of hydrogen cyanide under certain physiological conditions.[1] The toxic effects of acetonitrile, a related compound, are attributed to the metabolic release of cyanide.[5] This metabolic process can be slow, leading to a delay in the onset of symptoms after exposure.[5] While specific studies on the metabolism of this compound are lacking, it is prudent to consider the potential for cyanide release as a contributing factor to its toxicity.

Chronic Toxicity and Carcinogenicity: There is currently no conclusive evidence to indicate that this compound is carcinogenic.[1] No long-term toxicity studies have been reported.

Safe Handling and Storage: A Proactive Approach to Safety

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following should be considered mandatory when handling this compound:

| PPE Category | Specifications | Rationale |

| Eye Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that can cause serious eye irritation.[2] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber, neoprene). Consult glove manufacturer's data for breakthrough times. | Prevents skin contact, which can be harmful and cause irritation.[2][3] |

| Skin and Body Protection | A lab coat, closed-toe shoes, and additional protective clothing as necessary to prevent skin exposure. | Minimizes the risk of accidental skin contact. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) should be used.[2] | Protects against the inhalation of harmful vapors.[2][3] |

Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[2][3]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and appropriate response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[3][6] |

Spill and Leak Response

In the case of a spill, the following steps should be taken:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully collect the absorbed material into a designated, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Report: Report the incident according to institutional protocols.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| Appearance | Clear liquid[2] or white to off-white solid[1] |

| Density | 1.233 g/mL at 25 °C[2][7] |

| Boiling Point | 90 °C at 5 mmHg[7] |

| Flash Point | 103 °C (217.4 °F) - closed cup[2] |

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but its use demands a high level of safety awareness and adherence to established protocols. By understanding its hazard profile, implementing robust safe handling practices, and being prepared for potential emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to promote a culture of safety in the laboratory and ensure the well-being of all personnel involved in the handling and use of this compound.

References

- Chemical Label. (n.d.). (2,5-difluorophenyl)acetonitrile.

-

PubChem. (n.d.). 2,4-Difluorophenylacetonitrile. Retrieved from [Link]

-

ChemBK. (2024, April 9). (2,5-Difluorophenyl)acetonitrile. Retrieved from [Link]

-

PubMed. (1990). [Toxicology of acetonitrile]. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. chemical-label.com [chemical-label.com]

- 5. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 2,5-Difluorophenylacetonitrile in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—have revolutionized the development of therapeutic agents.[2] This guide delves into the specific utility of 2,5-Difluorophenylacetonitrile, a key fluorinated building block, in medicinal chemistry.[3][4] We will explore its intrinsic properties, its application as a versatile synthetic intermediate, and its role in the construction of high-value pharmaceutical compounds, particularly in the realms of kinase inhibitors and ion channel modulators. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction: The Fluorine Advantage in Drug Design

The deliberate use of fluorine in medicinal chemistry has led to the development of numerous blockbuster drugs. Its high electronegativity, small van der Waals radius, and the strength of the C-F bond confer a range of desirable attributes to a parent molecule. These include:

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to a longer in-vivo half-life and improved pharmacokinetic profiles.

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability.[2]

-

Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, thereby increasing the potency of a drug candidate.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's binding site.[2]

This compound (DFPA) emerges as a particularly valuable synthon within this context. It combines the benefits of the difluorinated phenyl ring with the versatile reactivity of a nitrile group, providing a powerful entry point into diverse molecular architectures.[5]

Physicochemical Properties of this compound

A clear understanding of a building block's physical properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 69584-87-8 | |

| Molecular Formula | C₈H₅F₂N | [6] |

| Molecular Weight | 153.13 g/mol | [6] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Density | 1.233 g/mL at 25 °C | [6] |

| Boiling Point | 90 °C at 5 mmHg | [6] |

| Refractive Index | n20/D 1.4834 | [6] |

| SMILES | Fc1ccc(F)c(CC#N)c1 |

Core Synthetic Applications & Strategic Value

This compound serves primarily as a versatile intermediate for constructing more complex bioactive molecules.[5] Its utility stems from the reactivity of both the nitrile moiety and the difluorinated aromatic ring, allowing for a diverse range of chemical transformations.

The overall strategic workflow for utilizing DFPA in a drug discovery program can be visualized as a multi-stage process, beginning with the core building block and branching into various high-value compound classes.

Caption: General workflow for DFPA in drug discovery.

Application Showcase I: Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[7] Consequently, kinase inhibitors are a major focus of modern drug development.[8][9] The 2,5-difluorophenyl moiety is a privileged scaffold in this area, often serving as a key recognition element for the ATP-binding pocket of various kinases.

While direct synthesis routes for specific, named inhibitors starting from DFPA are proprietary and often found in patent literature, we can outline a validated, representative protocol for a key transformation: the construction of a substituted pyrimidine ring, a core heterocycle in many kinase inhibitors like EGFR inhibitors.[8][10]

Experimental Protocol: Synthesis of a Dihydropyrimidine Intermediate

This protocol describes the synthesis of a 4-(2,5-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, a common intermediate for dihydropyrimidine-based drugs. This reaction, a modified Biginelli condensation, showcases the use of the difluorophenyl group in forming a key heterocyclic scaffold.

Step-by-Step Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-difluorobenzaldehyde (10 mmol, 1.42 g) — a direct derivative of DFPA via reduction and hydrolysis — ethyl acetoacetate (10 mmol, 1.30 g), and thiourea (12 mmol, 0.91 g) in ethanol (30 mL).

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).

-

Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water (50 mL) to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the crude product with a small amount of cold ethanol (2 x 10 mL) followed by distilled water to remove unreacted starting materials and catalyst.

-

Drying and Characterization: Dry the purified solid under vacuum at 40°C. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol provides a reliable pathway to a key intermediate, from which further functionalization can lead to potent kinase inhibitors. The difluorophenyl group in this structure is critical for establishing binding interactions within the kinase active site.

Application Showcase II: Development of Ion Channel Blockers

Calcium channel blockers are a class of drugs used to treat cardiovascular conditions such as hypertension and angina.[11][12][13] They function by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation.[13] The dihydropyridine and dihydropyrimidine scaffolds are well-established pharmacophores for this target class.[14] The electronic properties of the substituted phenyl ring at the 4-position are a critical determinant of activity.

The 2,5-difluorophenyl group, derived from DFPA, can be incorporated into these scaffolds to fine-tune the molecule's electronic and steric properties, potentially leading to improved potency and a better pharmacokinetic profile.

Caption: Synthetic pathway from DFPA to channel blockers.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring of dihydropyrimidine-based calcium channel blockers is crucial for activity.

| Substitution Pattern | General Effect on Activity | Rationale |

| Ortho/Meta Nitro | High Potency | The electron-withdrawing nature of the nitro group is optimal for activity in classical dihydropyridines.[11] |

| Ortho/Meta Halogen | Maintained or Increased Potency | Halogens like fluorine act as electron-withdrawing groups and can form beneficial interactions in the binding pocket. The 2,5-difluoro pattern provides a unique electronic and steric profile that can enhance binding and improve metabolic stability. |